2-((2-Hydroxyethyl)amino)nicotinonitrile
Overview
Description
2-((2-Hydroxyethyl)amino)nicotinonitrile is an organic compound with the molecular formula C8H9N3O It is a derivative of nicotinonitrile, featuring a hydroxyethylamino group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Hydroxyethyl)amino)nicotinonitrile typically involves the reaction of nicotinonitrile with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The general reaction scheme is as follows:
Nicotinonitrile+2-Aminoethanol→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored, including temperature, pressure, and the concentration of reactants.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyethyl group is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the amino group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((2-Hydroxyethyl)amino)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethyl)amino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Aminonicotinonitrile: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
2-(2-Hydroxyethylamino)pyridine: Similar structure but without the nitrile group, affecting its reactivity and applications.
Uniqueness: 2-((2-Hydroxyethyl)amino)nicotinonitrile is unique due to the presence of both the hydroxyethyl and nitrile groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-6-7-2-1-3-10-8(7)11-4-5-12/h1-3,12H,4-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLQHHGQBZIPEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591350 | |
Record name | 2-[(2-Hydroxyethyl)amino]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440102-32-9 | |
Record name | 2-[(2-Hydroxyethyl)amino]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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